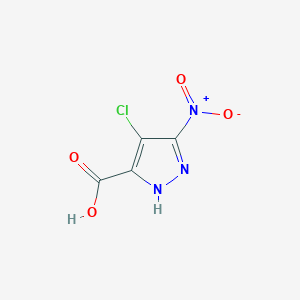
CID 551369
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Nitro-3-pyrazolecarboxylic acid typically involves the nitration of pyrazolecarboxylic acid. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective nitration at the desired position on the pyrazole ring .
Industrial Production Methods: Industrial production methods for 5-Nitro-3-pyrazolecarboxylic acid are not widely documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling the nitrating agents and controlling the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-3-pyrazolecarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).
Oxidation: Specific reagents and conditions are less commonly reported.
Major Products Formed:
Reduction: 5-Amino-3-pyrazolecarboxylic acid.
Substitution: Esters of 5-Nitro-3-pyrazolecarboxylic acid.
Scientific Research Applications
5-Nitro-3-pyrazolecarboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing pyrazole oligoamides and aminopyrazole oligomers.
Biology: Potential use in the study of enzyme inhibitors and other biological activities.
Medicine: Research into its potential therapeutic applications, although specific medical uses are not widely documented.
Industry: Used in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Nitro-3-pyrazolecarboxylic acid is not well-documented in the literature. its effects are likely related to its chemical structure, particularly the nitro and carboxylic acid groups, which can participate in various biochemical interactions and reactions.
Comparison with Similar Compounds
- 3-Nitro-1H-pyrazole-5-carboxylic acid
- 5-Nitro-1H-pyrazole-3-carboxylic acid
Comparison: Compared to similar compounds, it may offer distinct advantages in synthesizing specific pyrazole derivatives and oligomers .
Properties
InChI |
InChI=1S/C4H3N3O4/c8-4(9)2-1-3(6-5-2)7(10)11/h1H,(H,5,6)(H,8,9) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYHBMLIEAMWRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NN=C1[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B7761773.png)
![1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B7761781.png)
![1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B7761787.png)
![3,5-dimethoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7761793.png)




![4-[(4-Isopropylphenoxy)methyl]benzohydrazide](/img/structure/B7761831.png)





